molecular formula C32H56 B1236750 Oils, nutmeg CAS No. 8008-45-5

Oils, nutmeg

Cat. No. B1236750
CAS RN: 8008-45-5
M. Wt: 440.8 g/mol
InChI Key: LLPXXXJSNSMISE-PHIZCRGKSA-N
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Description

Nutmeg essential oil is derived from the seed of the nutmeg tree fruit, Myristica fragrans . It is a warming oil that is used to help ease digestive complaints as well as muscular aches and pains . The oil is colorless or light yellow and smells and tastes of nutmeg . It contains numerous components of interest to the oleochemical industry . The primary chemical constituents of nutmeg essential oil are sabinene, eugenol, myristicin, caryophyllene, β-myrcene, and α-pinene .


Synthesis Analysis

Nutmeg essential oil is obtained from the seed of the nutmeg tree fruit through a process of steam distillation . The oil yield varies depending on the method of extraction .


Molecular Structure Analysis

The essential oil consists of approximately 90% terpene hydrocarbons . Prominent components are sabinene, α-pinene, β-pinene, and limonene. A major oxygen-containing component is terpinen-4-ol .


Chemical Reactions Analysis

Essential oils are mixtures of volatile organic compounds that were driven out of the raw plant material in distillation . They commonly include components derived from two biosynthetic groups, being terpenes (monoterpenes, sesquiterpenes and their derivatives) and phenylpropanoids (aromatic ring with a propene tail) .


Physical And Chemical Properties Analysis

Nutmeg essential oil is colorless and has a distinctive scent of nutmeg . It has a density of 0.8822 g/mL, a refractive index of 1.4781, and solubility in ethanol 90% obtained at a concentration ratio of 1:3 . The optical rotations of oil extracted from the mace were between +6.90° to +9.80° and from the seed were +20.73° to +22.30° .

Scientific Research Applications

Anticonvulsant Activities

Nutmeg oil, derived from the seed kernel of Myristica fragrans, has shown significant anticonvulsant activity in animal models. It effectively combats electroshock-induced seizures and delays tonic extensor jerks induced by strychnine, indicating its potential effectiveness against grand mal and partial seizures. However, its use for treating myoclonic and absence seizures may be limited due to slight potentiation of clonic seizure activity at higher doses (Wahab et al., 2009).

Medicinal Applications and Food Science

Nutmeg essential oil is recognized for its multiple medicinal applications. Traditionally, it has been used to treat stomach ulcers, indigestion, liver disorders, and possesses properties such as being emmenagogue, nervine, diuretic, diaphoretic, and aphrodisiac. Its antimicrobial and antioxidant properties make it a promising biopreservative, and it's used as a natural flavoring agent and perfume in cosmetic industries (Periasamy et al., 2016).

Pharmacognostic and Phytochemical Studies

Nutmeg has undergone pharmacognostic, phytochemical, and physico-chemical studies for scientific validation in traditional medicinal uses. These studies involve the qualitative analysis of nutmeg's various components like alkaloids, carbohydrates, proteins, amino acids, tannins, saponins, flavonoids, and fixed oils, contributing to its medicinal efficacy (Yasmin et al., 2017).

Bioactivity and Toxicity

The essential oil of Myristica fragrans comprises monoterpenes and phenylpropanoids and exhibits various biological activities like antioxidant, analgesic, anti-inflammatory, anticonvulsant, antibacterial, antiparasitic, insecticidal, and anticancer activities. However, large intakes can cause intoxication, primarily due to overdose of compounds like myristicin, safrole, and elemicin (Warsito, 2021).

Pharmacological Properties in Animal Models

Nutmeg oil shows anti-inflammatory, analgesic, antipyretic, antithrombotic, and anti-diarrhoeal properties in rats and mice. It's comparable to non-steroidal anti-inflammatory drugs in its pharmacological activities, but caution is advised due to its potential to cause gastric ulcerations in sub-acute administration (Olajide et al., 2000).

Chemical Diversity and Pharmacological Significance

Nutmeg's secondary metabolites, including fixed and essential oils, triterpenes, and phenolic compounds, contribute to its widespread use in traditional medicine. This diverse chemical composition underlines its potential in developing new medicinal products (Abourashed & El-Alfy, 2016).

Isolation of Myristicin and Chemical Profiling

Studies have focused on isolating specific compounds like myristicin from nutmeg oil, which is traditionally used in Asia for stomach cramps, diarrhea, and insomnia. Different distillation techniques have been employed to enhance the myristicin content, offering insights into the potential refinement of nutmeg oil for medicinal purposes (Sudradjat et al., 2018).

Safety And Hazards

Nutmeg essential oil is classified as a flammable liquid and vapor. It may cause skin irritation and an allergic skin reaction. It is suspected of causing genetic defects and may cause cancer. It may be fatal if swallowed and enters airways. It is also toxic to aquatic life with long-lasting effects .

Future Directions

The global nutmeg oil market is expected to secure US$ 713.7 Million in 2032 while expanding at a CAGR of 6.5% . The nutritional and therapeutic values of these oils are increasing in various industries, thus increasing the demand for nutmeg oil . Nutmeg essential oil is ideal for relieving pain associated with stiff muscles, arthritis, and gout . It can be added to massage oil, used in rollerballs for spot treatments, or applied under a warm compress or poultice .

properties

IUPAC Name

2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane;(4R,6R)-1,6-dimethyl-4-propan-2-ylcyclohexene;(2R,4R)-2-methyl-1-methylidene-4-propan-2-ylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20.C10H16/c2*1-8(2)11-6-5-9(3)10(4)7-11;1-7-8-4-5-9(6-8)10(7,2)3/h5,8,10-11H,6-7H2,1-4H3;8,10-11H,3,5-7H2,1-2,4H3;8-9H,1,4-6H2,2-3H3/t2*10-,11-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPXXXJSNSMISE-PHIZCRGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCC1=C)C(C)C.CC1CC(CC=C1C)C(C)C.CC1(C2CCC(C2)C1=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CCC1=C)C(C)C.C[C@@H]1C[C@@H](CC=C1C)C(C)C.CC1(C2CCC(C2)C1=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Oils, nutmeg
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Solubility

Insol in water, sol in 1 vol alc, in 3 vol 90% alc, Sol in fixed oils, mineral oil; slightly sol in cold al; very sol in hot alc, chloroform, ether; insol in glycerin, propylene glycol.
Record name OIL OF NUTMEG
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1930
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.859-0.924 @ 25 °C/25 °C
Record name OIL OF NUTMEG
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1930
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane;(4R,6R)-1,6-dimethyl-4-propan-2-ylcyclohexene;(2R,4R)-2-methyl-1-methylidene-4-propan-2-ylcyclohexane

Color/Form

Colorless or pale yellow liq

CAS RN

8008-45-5
Record name Oils, nutmeg
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oils, nutmeg
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.287
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OIL OF NUTMEG
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1930
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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